molecular formula C16H17F3N2O4 B2771734 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide CAS No. 2309588-24-5

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2771734
CAS No.: 2309588-24-5
M. Wt: 358.317
InChI Key: HJPYTKPPTDUBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidinone.

    Attachment of the Ethoxyethyl Group: The pyrrolidinone is then reacted with ethylene oxide to introduce the ethoxyethyl group.

    Formation of the Benzamide Core: The intermediate product is then reacted with 3-(trifluoromethyl)benzoic acid or its derivatives to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
  • 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Uniqueness

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPYTKPPTDUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.